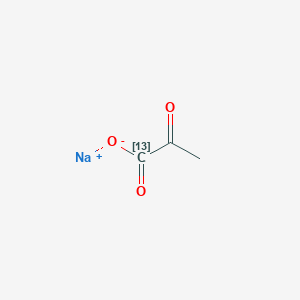
Natrium-Pyruvat-1-13C
Übersicht
Beschreibung
Sodium pyruvate-1-13C is a useful research compound. Its molecular formula is C3H3NaO3 and its molecular weight is 111.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium pyruvate-1-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium pyruvate-1-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Natrium-Pyruvat-1-13C wurde in der Krebsforschung eingesetzt, insbesondere bei der Untersuchung des Stoffflusses in soliden Tumoren . Es ermöglicht die Echtzeit-Bildgebung von metabolischen Veränderungen in Tumoren, die zur Beurteilung des Ansprechens des Tumors auf verschiedene Behandlungen wie Chemotherapie, Bestrahlung und Mittel, die auf mTOR abzielen, eingesetzt werden kann .
Überwachung des Immunsystems
Hyperpolarisiertes [1-13C]-Pyruvat-MRS wurde verwendet, um das Immunpotenzial zu beurteilen und das Ansprechen auf eine Strahlentherapie bei Gebärmutterhalskrebs vorherzusagen . Diese Methode ermöglicht die nicht-invasive Beurteilung des Pyruvat-Stoffwechsels in der menschlichen Milz, die für die Beurteilung der Immunaktivität wichtig ist .
Vorhersage des Ansprechens auf Strahlentherapie
Die gleiche Technik wurde auch verwendet, um potenzielle Kandidaten für die Strahlentherapie bei Gebärmutterhalskrebs zu identifizieren . Die Studie ergab, dass das splenische HP [1-13C]-Laktat-zu-Gesamtkohlenstoff (tC)-Verhältnis bei Respondenten zum Ausgangswert signifikant niedriger war als bei Nicht-Respondenten .
Zellkulturmedien
Natrium-Pyruvat wird in Zellkulturmedien als zusätzliche Energiequelle verwendet . Es wirkt als Antioxidans und hat schützende Wirkungen gegen Sauerstoffradikale .
Studien zum Stoffwechselweg
Natrium-Pyruvat ist an vielen Stoffwechselwegen beteiligt, wie z. B. dem Zuckerstoffwechsel . Es wird in Acetyl-Coenzym A umgewandelt und tritt in den Tricarbonsäurezyklus ein .
Magnetische Resonanzspektroskopische Bildgebung (MRSI)
This compound führt zu Empfindlichkeitssteigerungen, die die Krankheitsverfolgung und die Untersuchung des Zellstoffwechsels durch Magnetresonanz ermöglichen . Die intravenöse Verabreichung von hyperpolarisiertem [13C]-Pyruvat ermöglicht die Echtzeit-Detektion des Stoffwechsels durch MRSI .
Wirkmechanismus
Target of Action
Sodium pyruvate-1-13C primarily targets the cellular metabolism . It is used in sensitivity gains that allow disease tracking and interrogation of cellular metabolism by magnetic resonance .
Mode of Action
The compound interacts with its targets by enabling real-time detection of metabolism through magnetic resonance spectroscopic imaging (MRSI) . This interaction allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.
Biochemical Pathways
Sodium pyruvate-1-13C affects the amino acids and short-chain fatty acid metabolism pathways . It is used as a precursor in estimating many volatile organic compounds for use in studying terrestrial biosphere . The compound’s involvement in these pathways can lead to changes in the metabolic state of the cells, which can be detected and studied using magnetic resonance spectroscopic imaging .
Pharmacokinetics
It is known that the compound is administered intravenously . This method of administration allows for the compound to be rapidly distributed throughout the body, making it available for cellular metabolism. More research is needed to fully understand the ADME properties of Sodium pyruvate-1-13C and their impact on its bioavailability.
Result of Action
The primary result of Sodium pyruvate-1-13C’s action is the real-time detection of metabolism by magnetic resonance spectroscopic imaging . This allows for the tracking and interrogation of cellular metabolism, providing valuable insights into the metabolic state of the cells.
Action Environment
The action, efficacy, and stability of Sodium pyruvate-1-13C can be influenced by various environmental factors. It is known that the compound is stored at a temperature of 2-8°C , suggesting that temperature could be a factor in its stability
Biochemische Analyse
Biochemical Properties
Sodium Pyruvate-1-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the body, Sodium Pyruvate-1-13C provides energy to cells through its conversion to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle . This process involves various enzymes and cofactors, highlighting the compound’s integral role in cellular biochemistry.
Cellular Effects
Sodium Pyruvate-1-13C has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in adipocytes, Sodium Pyruvate-1-13C promotes increased uptake of insulin-mediated glucose .
Molecular Mechanism
Sodium Pyruvate-1-13C exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . The conversion of Sodium Pyruvate-1-13C to acetyl-CoA, which enters the TCA cycle, is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
The effects of Sodium Pyruvate-1-13C change over time in laboratory settings. Studies have shown that Sodium Pyruvate-1-13C can increase systemic oxygen consumption post-cardiac arrest . This indicates the compound’s stability and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Sodium Pyruvate-1-13C vary with different dosages in animal models. For instance, in a rat model of lung inflammation and fibrosis, treatment with two doses of Sodium Pyruvate-1-13C significantly reduced lung inflammation and fibrosis .
Metabolic Pathways
Sodium Pyruvate-1-13C is involved in several metabolic pathways. It serves as an intermediate in sugar metabolism, is converted into acetyl coenzyme A, and enters the trichloroacetic acid cycle . It also plays a role in amino acid metabolism and initiates the Kreb’s cycle .
Transport and Distribution
Sodium Pyruvate-1-13C is transported and distributed within cells and tissues. Intravenous administration of hyperpolarized Sodium Pyruvate-1-13C enables real-time detection of metabolism by magnetic resonance spectroscopic imaging (MRSI) .
Eigenschaften
IUPAC Name |
sodium;2-oxo(113C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i3+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-FJUFCODESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635577 | |
| Record name | Sodium 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-71-4 | |
| Record name | Sodium 2-oxo(1-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



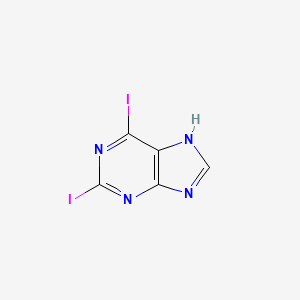
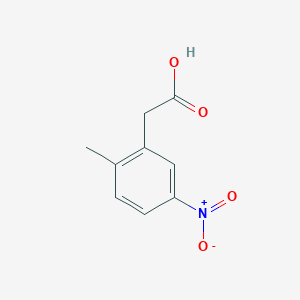
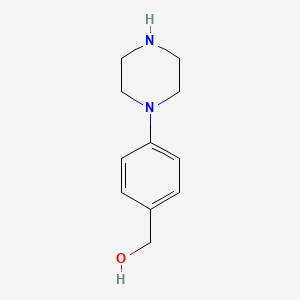
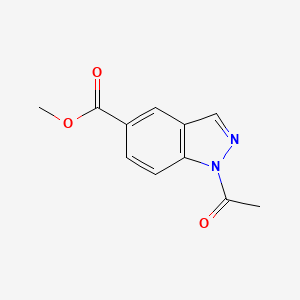
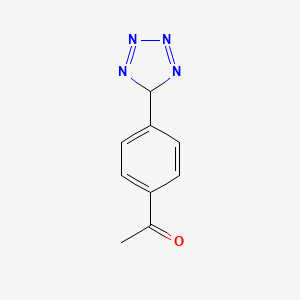


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)
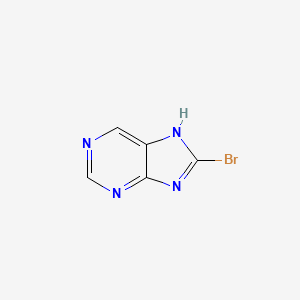
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol](/img/structure/B1603835.png)


![2-[1-(Methylamino)ethyl]aniline](/img/structure/B1603838.png)
